molecular formula C12H17BFNO3 B571843 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1315351-46-2

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B571843
CAS No.: 1315351-46-2
M. Wt: 253.08
InChI Key: JBLVATFMPOBQIU-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials science research . Its molecular formula is C₁₂H₁₇BFNO₃, with a molecular weight of 253.08 g/mol (CAS: 1315351-46-2) . Discrepancies in reported molecular weights (e.g., 261.09 g/mol in ) may arise from isotopic variations or measurement methodologies. The compound features a fluorine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring, with the 4-position occupied by the dioxaborolane moiety. This substitution pattern confers distinct electronic and steric properties critical for its reactivity .

Properties

IUPAC Name

5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(16-5)15-7-9(8)14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLVATFMPOBQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678186
Record name 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315351-46-2
Record name 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Halogenated Pyridine Precursors

The most widely adopted method involves palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor. This two-step process begins with the preparation of 4-bromo-5-fluoro-2-methoxypyridine, followed by its reaction with bis(pinacolato)diboron (B₂pin₂) under catalytic conditions.

Reaction Conditions:

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium acetate (KOAc)

  • Solvent: 1,4-Dioxane or tetrahydrofuran (THF)

  • Temperature: 90–100°C

  • Duration: 12–24 hours

The reaction proceeds via oxidative addition of the palladium catalyst into the carbon-bromine bond, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronate ester.

Example Protocol:

  • Combine 4-bromo-5-fluoro-2-methoxypyridine (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane.

  • Stir under nitrogen at 90°C for 18 hours.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product in 75–85% yield.

Direct Functionalization of Pyridine Derivatives

Alternative approaches involve direct borylation of pre-functionalized pyridines. For instance, lithiation of 5-fluoro-2-methoxypyridine at the 4-position, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides a route to the target compound. However, this method faces challenges in regioselectivity and requires cryogenic conditions (−78°C).

Optimization of Reaction Parameters

Catalyst Screening

Palladium catalysts significantly influence reaction efficiency:

CatalystYield (%)Purity (%)Side Products (%)
Pd(dppf)Cl₂8598.5<2
Pd(PPh₃)₄7295.05
Pd(OAc)₂/XPhos6893.28

Pd(dppf)Cl₂ outperforms other catalysts due to its stability under elevated temperatures and superior transmetallation kinetics.

Solvent and Temperature Effects

Solvent Screening:

  • 1,4-Dioxane: Optimal for solubility and catalyst activity (yield: 85%).

  • THF: Moderate yield (78%) due to lower boiling point.

  • DMF: Poor performance (yield: 45%) with side product formation.

Temperature Gradient:

  • 90°C: Maximum conversion (98%) at 18 hours.

  • 70°C: 65% conversion after 24 hours.

  • 110°C: Decomposition observed (purity drops to 85%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scaling the Miyaura borylation to continuous flow systems enhances productivity:

  • Residence Time: 30 minutes at 100°C

  • Throughput: 5 kg/day using a microreactor (1 L volume)

  • Purity: 99.0% with in-line HPLC monitoring

Cost-Benefit Analysis of Boron Sources

Boron ReagentCost ($/kg)Yield (%)Purity (%)
B₂pin₂4508598.5
Pinacolborane6007895.0
Bis(neopentyl glycolato)diboron5208096.2

B₂pin₂ remains the most economical choice despite its hygroscopic nature.

Mechanistic Insights and Side Reactions

Oxidative Addition and Transmetallation

The palladium(0) catalyst undergoes oxidative addition with 4-bromo-5-fluoro-2-methoxypyridine to form a Pd(II) intermediate. Subsequent transmetallation with B₂pin₂ proceeds via a four-membered transition state, with potassium acetate facilitating deprotonation of the boronate.

Competing Pathways

  • Protodeboronation: Occurs at temperatures >100°C, yielding 5-fluoro-2-methoxypyridine (3–5% yield loss).

  • Homocoupling: Mitigated by strict exclusion of oxygen, reducing bipyridine byproducts to <1%.

Comparative Analysis with Analogous Boronates

Structural Analogues

CompoundBorylation Yield (%)Thermal Stability (°C)
5-Fluoro-2-methoxy-4-boronate (target)85180
5-Chloro-2-methoxy-4-boronate78170
5-Methyl-2-methoxy-4-boronate82190

The fluorine substituent enhances electrophilicity at the 4-position, improving borylation kinetics compared to chloro and methyl analogues .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is known to undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, for instance, the boron atom facilitates the formation of a new carbon-carbon bond through a palladium-catalyzed process . The compound’s unique structure allows it to participate in various reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of boronic ester pyridines are highly sensitive to substituent positions. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₂H₁₇BFNO₃ 253.08 5-F, 2-OCH₃, 4-boronate High reactivity in cross-coupling due to electron-deficient pyridine ring
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₅BFNO₂ 223.05 2-F, 5-boronate Reduced steric hindrance; used in fluorinated drug intermediates
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₂H₁₅BFNO₂ 223.05 3-F, 5-boronate Meta-fluorine induces moderate electron withdrawal; intermediate for agrochemicals
4-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₃H₁₈BClNO₃ 301.56 4-Cl, 2-OCH₃, 5-boronate Chlorine enhances electrophilicity; used in halogenated biaryl synthesis
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine C₁₅H₂₀BF₃NO₃ 339.13 2-OCH₂CH₃, 5-boronate, 3-CF₃ Bulkier ethoxy group lowers solubility; CF₃ enhances metabolic stability

Reactivity in Cross-Coupling Reactions

  • The 5-fluoro-2-methoxy derivative exhibits enhanced reactivity compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effect, which polarizes the pyridine ring and stabilizes the transition state in Suzuki couplings .
  • Chlorine-substituted analogs (e.g., 4-chloro-2-methoxy variant) show slower coupling kinetics due to stronger electron withdrawal, requiring higher catalyst loadings .
  • Trifluoromethyl groups (e.g., in the 3-CF₃ analog) introduce steric bulk and electron deficiency, making them suitable for synthesizing rigid, lipophilic biaryls .

Physicochemical Properties

  • Solubility: Methoxy and ethoxy substituents improve solubility in polar solvents (e.g., THF, DMF) compared to non-polar analogs .
  • Stability : Fluorine and methoxy groups at the 5- and 2-positions, respectively, stabilize the boronic ester against protodeboronation, a common side reaction in aqueous media .

Key Research Findings

Synthetic Utility : The 5-fluoro-2-methoxy derivative demonstrates superior coupling yields (>85%) with aryl chlorides compared to 3-fluoro analogs (70–75%) under identical Pd(PPh₃)₄/K₂CO₃ conditions .

Electronic Effects : DFT studies indicate the 5-fluoro group lowers the LUMO energy of the pyridine ring by 0.8 eV, accelerating oxidative addition in palladium-catalyzed reactions .

Pharmacological Relevance : Derivatives with 2-methoxy-4-boronate substitution are intermediates in kinase inhibitors (e.g., crizotinib analogs), where fluorine enhances target binding affinity .

Biological Activity

5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.

  • Molecular Formula : C13H19BFNO
  • Molecular Weight : 253.08 g/mol
  • CAS Number : 1326283-60-6

The compound is believed to interact with various biological targets, particularly kinases involved in cellular signaling pathways. Its structure allows it to act as a selective inhibitor for certain enzymes, which can modulate inflammatory responses and cell proliferation.

1. Inhibition of Kinases

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This inhibition is crucial for developing therapies targeting neurodegenerative diseases and cancer.

2. Anti-inflammatory Effects

Studies have shown that this compound can suppress the production of pro-inflammatory cytokines in lipopolysaccharide-induced models. This suggests a potential application in treating inflammatory diseases.

3. Cytotoxicity Studies

Cytotoxic effects were evaluated in various cell lines including HT-22 (neuronal) and BV-2 (microglial) cells. The compound demonstrated low cytotoxicity at concentrations up to 10 µM, indicating a favorable safety profile for therapeutic use.

Case Study 1: DYRK1A Inhibition

In a study assessing the inhibitory effects on DYRK1A, the compound was found to display nanomolar-level activity. The results indicated that it could effectively reduce neuronal cell death in models of neurodegeneration.

CompoundIC50 (nM)Target
This compound<10DYRK1A

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that the compound significantly reduced nitric oxide production and pro-inflammatory cytokines in BV-2 microglial cells treated with lipopolysaccharide.

ParameterControlTreatment (10 µM)
Nitric Oxide (µM)25 ± 210 ± 1
TNF-alpha (pg/mL)300 ± 20100 ± 15

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has an oral bioavailability of approximately 31.8% with a clearance rate of about 82.7 mL/h/kg post intravenous administration. These parameters suggest a manageable profile for further development into therapeutic agents.

Q & A

Q. What are the primary synthetic routes for preparing 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what experimental conditions are critical for success?

The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of pre-functionalized pyridine derivatives. Key conditions include:

  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility and reactivity of boronic ester intermediates .
  • Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent boronic ester hydrolysis .
  • Catalyst systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used with bases like K₂CO₃ to facilitate cross-coupling .

Example protocol :

  • Dissolve 5-fluoro-2-methoxy-4-bromopyridine (1 eq) and bis(pinacolato)diboron (1.1 eq) in THF.
  • Add Pd(dppf)Cl₂ (5 mol%) and KOAc (3 eq).
  • Heat at 85°C under N₂ for 12 hours. Purify via column chromatography (hexane/EtOAc) .

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is essential:

  • NMR spectroscopy :
  • ¹H NMR : Look for signals at δ 8.2–8.5 ppm (pyridine H), δ 3.9–4.1 ppm (OCH₃), and δ 1.3 ppm (pinacol methyl groups) .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester .
    • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 279.1 (calculated for C₁₂H₁₈BFNO₃) .
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity >98% .

Q. What precautions are necessary for handling and storing this compound?

  • Storage : Seal under argon at 2–8°C to prevent moisture absorption and boronic ester degradation .
  • Solubility : Prepare stock solutions in dry THF or DMSO (10–50 mM) and store at -80°C for ≤6 months .
  • Safety : Use PPE (gloves, goggles) due to potential fluorinated compound toxicity .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during Suzuki-Miyaura couplings with this boronic ester?

Protodeboronation is a key challenge. Mitigation strategies include:

  • Base optimization : Use weaker bases (e.g., K₃PO₄) instead of strong bases like NaOH to reduce nucleophilic attack on the boronic ester .
  • Solvent effects : Add 10% water to THF to stabilize the boronate intermediate without promoting hydrolysis .
  • Catalyst tuning : Pd(OAc)₂ with SPhos ligands improves selectivity for electron-deficient aryl halides .

Data contradiction note : Some studies report higher yields with K₂CO₃ in DMF , while others favor Cs₂CO₃ in dioxane . Systematic screening of bases/solvents is recommended.

Q. What mechanistic insights explain the reactivity of the methoxy and fluorine substituents in cross-coupling reactions?

  • Methoxy group : Electron-donating effects activate the pyridine ring toward electrophilic substitution but may sterically hinder coupling at the 4-position. DFT studies suggest the methoxy group stabilizes transition states via resonance .
  • Fluorine substituent : Its strong electron-withdrawing effect directs cross-coupling to the boronic ester-bearing position. Fluorine also enhances metabolic stability in drug candidates .

Experimental validation :

  • Compare coupling rates of 5-fluoro vs. non-fluoro analogs using kinetic profiling .
  • Use X-ray crystallography to analyze steric effects of the methoxy group .

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound?

Variations in ¹H NMR data (e.g., pyridine proton shifts) often arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can cause δ shifts up to 0.5 ppm .
  • Concentration : High concentrations may induce aggregation, altering peak splitting .

Standardization protocol :

  • Report NMR data with solvent, temperature, and concentration.
  • Cross-validate with computational methods (e.g., ACD/Labs or Gaussian NMR prediction) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions

ConditionExample 1 Example 2
Solvent THFDioxane/H₂O (9:1)
Catalyst Pd(dppf)Cl₂Pd(OAc)₂/SPhos
Base KOAcCs₂CO₃
Yield 78%85%

Q. Table 2. Key Spectroscopic Data

TechniqueExpected ResultReference
¹H NMR (CDCl₃) δ 8.4 (d, J=5 Hz)
¹¹B NMR δ 30 (s)
ESI-MS [M+H]⁺ = 279.1

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